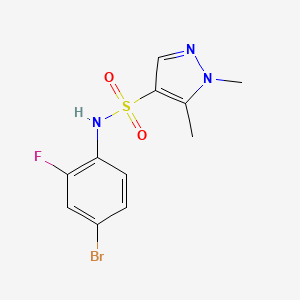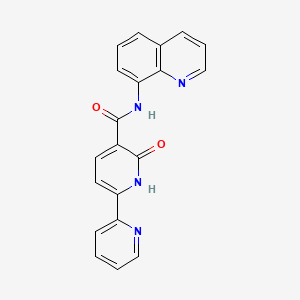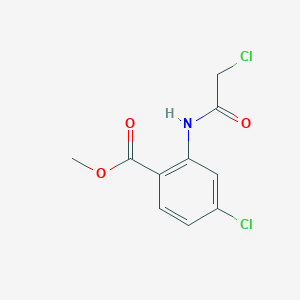
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY-678, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BAY-678 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry as inhibitors of various enzymes and receptors.
Applications De Recherche Scientifique
BAY-678 has been extensively studied in various scientific research applications. One of the primary applications of BAY-678 is as an inhibitor of the enzyme PARP-1, which is involved in DNA repair. PARP-1 inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. BAY-678 has also been studied as an inhibitor of the enzyme HDAC6, which is involved in the regulation of protein degradation. HDAC6 inhibitors have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of BAY-678 is primarily through the inhibition of PARP-1 and HDAC6. PARP-1 inhibitors prevent the repair of DNA damage, leading to increased sensitivity to chemotherapy and radiation therapy. HDAC6 inhibitors inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death in neurodegenerative diseases.
Biochemical and Physiological Effects:
BAY-678 has been shown to have several biochemical and physiological effects. In cancer cells, BAY-678 has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP-1. In neurodegenerative diseases, BAY-678 has been shown to inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BAY-678 in lab experiments is its specificity for PARP-1 and HDAC6. This allows researchers to selectively target these enzymes and study their effects on various biological processes. However, one of the limitations of using BAY-678 is its potential toxicity, as it can lead to increased protein aggregation and cell death in neurodegenerative diseases.
Orientations Futures
There are several future directions for the study of BAY-678. One area of research is the development of more potent and selective PARP-1 and HDAC6 inhibitors. Another area of research is the study of the potential therapeutic applications of BAY-678 in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, the development of BAY-678 analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of BAY-678 is a multistep process that involves several key reactions. The first step involves the reaction of 4-bromo-2-fluoroaniline with ethyl acetoacetate to form 4-bromo-2-fluorophenylacetoacetamide. This intermediate is then reacted with hydrazine hydrate to form 1,5-dimethyl-1H-pyrazole-4-carbohydrazide. The final step involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbohydrazide with sulfonyl chloride to form BAY-678.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-11(6-14-16(7)2)19(17,18)15-10-4-3-8(12)5-9(10)13/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRWJBFLADUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)
![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532412.png)